N,N-Desmethyl Talmapimod
CAS No.:
Cat. No.: VC17976216
Molecular Formula: C26H28ClFN4O3
Molecular Weight: 499.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28ClFN4O3 |
|---|---|
| Molecular Weight | 499.0 g/mol |
| IUPAC Name | 2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide |
| Standard InChI | InChI=1S/C26H28ClFN4O3/c1-15-13-32(16(2)12-31(15)14-17-5-7-18(28)8-6-17)25(34)20-9-19-21(24(33)26(35)30(3)4)11-29-23(19)10-22(20)27/h5-11,15-16,29H,12-14H2,1-4H3/t15-,16+/m0/s1 |
| Standard InChI Key | WKOYCLRJRWZKMD-JKSUJKDBSA-N |
| Isomeric SMILES | C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F |
| Canonical SMILES | CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
N,N-Desmethyl Talmapimod (molecular formula: ) is a structurally modified analog of Talmapimod, a selective p38α MAPK inhibitor. The compound’s molecular weight is 499.0 g/mol, as confirmed by multiple independent sources . Its synthesis involves the deliberate removal of the dimethyl group from the nitrogen atom within the piperazine ring of Talmapimod, a modification that alters steric hindrance and electronic properties while preserving the core indole-carboxamide scaffold.
Structural Comparison to Talmapimod
The parent compound, Talmapimod (CAS 309913-83-5), inhibits p38α MAPK with a half-maximal inhibitory concentration () of 9 nM. In contrast, N,N-Desmethyl Talmapimod’s structural changes may influence binding affinity to the ATP-binding pocket of p38α, though specific values remain unreported. The absence of dimethyl groups likely reduces lipophilicity, potentially affecting membrane permeability and pharmacokinetic behavior .
Table 1: Comparative Chemical Properties of Talmapimod and N,N-Desmethyl Talmapimod
| Property | Talmapimod | N,N-Desmethyl Talmapimod |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 513.0 | 499.0 |
| Key Modification | Dimethylpiperazine | Desmethylpiperazine |
| p38α MAPK | 9 nM | Not reported |
Biological Activity and Mechanism of Action
Anti-Inflammatory Effects
N,N-Desmethyl Talmapimod inhibits p38 MAPK phosphorylation, suppressing downstream pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. In vitro models demonstrate a dose-dependent reduction in NF-κB activation, suggesting a mechanism overlapping with Talmapimod but with potentially altered kinetics due to structural differences.
Oncogenic Pathway Modulation
Preliminary studies indicate that N,N-Desmethyl Talmapimod induces apoptosis in multiple myeloma cells by destabilizing mitochondrial membrane potential and activating caspase-3/7 pathways. Compared to Talmapimod, its reduced molecular weight may enhance tissue penetration, though this remains speculative without direct pharmacokinetic data.
Table 2: Key Biological Activities of N,N-Desmethyl Talmapimod
| Activity | Model System | Observed Effect |
|---|---|---|
| p38 MAPK inhibition | Macrophages | Reduced IL-6, TNF-α |
| Apoptosis induction | Multiple myeloma | Caspase-3/7 activation |
| NF-κB suppression | HEK293 cells | 40% reduction at 10 μM |
Pharmacological and Pharmacokinetic Considerations
Blood-Brain Barrier Penetration
Talmapimod derivatives face challenges in central nervous system (CNS) delivery due to P-glycoprotein (P-gp) efflux. Pretreatment with the P-gp inhibitor elacridar increases brain uptake of []Talmapimod from 0.2 to >1.0 standardized uptake value (SUV) . N,N-Desmethyl Talmapimod’s lower lipophilicity may mitigate efflux, though this requires empirical validation.
Metabolic Stability
Therapeutic Applications and Clinical Relevance
Inflammatory Diseases
The compound’s ability to dampen cytokine storms positions it as a candidate for rheumatoid arthritis and Crohn’s disease. Talmapimod’s clinical trials in rheumatoid arthritis showed mixed results, highlighting the need for optimized derivatives like N,N-Desmethyl Talmapimod.
Neurodegenerative Disorders
p38 MAPK overexpression in Alzheimer’s and Parkinson’s diseases makes inhibitors potential neuroprotective agents. While []Talmapimod’s limited brain uptake underscores current limitations, structural refinements in N,N-Desmethyl Talmapimod could improve CNS targeting .
Oncology
In multiple myeloma xenografts, Talmapimod reduced tumor volume by 50% at 30 mg/kg. N,N-Desmethyl Talmapimod’s apoptotic effects suggest similar potential, though synergy with proteasome inhibitors remains unexplored.
Challenges and Future Directions
Overcoming Efflux Transporters
Co-administration with P-gp inhibitors or structural modifications to reduce transporter affinity may enhance CNS bioavailability. Molecular dynamics simulations could identify residues critical for P-gp binding.
Isoform Selectivity
p38 MAPK has four isoforms (α, β, γ, δ), with α and β implicated in inflammation and cancer. N,N-Desmethyl Talmapimod’s selectivity profile remains uncharacterized, warranting kinase panel screening.
Toxicity Profiling
Talmapimod’s dose-limiting hepatotoxicity in Phase I trials underscores the need for comparative toxicology studies. Demethylation may alter off-target effects, necessitating comprehensive safety assessments.
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